molecular formula C5H11O3P B15176460 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide CAS No. 118792-90-8

2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B15176460
CAS No.: 118792-90-8
M. Wt: 150.11 g/mol
InChI Key: HDTTYOVFSGTTFY-UHFFFAOYSA-N
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Description

2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound It is characterized by a six-membered ring containing phosphorus, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of phosphorochloridic acid with a suitable diol, such as ethylene glycol, under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted dioxaphosphorinane compounds .

Scientific Research Applications

2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with biological molecules. For example, it can inhibit enzymes by phosphorylating the active site, thereby preventing the enzyme from catalyzing its substrate. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

118792-90-8

Molecular Formula

C5H11O3P

Molecular Weight

150.11 g/mol

IUPAC Name

2-ethyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C5H11O3P/c1-2-9(6)7-4-3-5-8-9/h2-5H2,1H3

InChI Key

HDTTYOVFSGTTFY-UHFFFAOYSA-N

Canonical SMILES

CCP1(=O)OCCCO1

Origin of Product

United States

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